NO2-SPDMV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

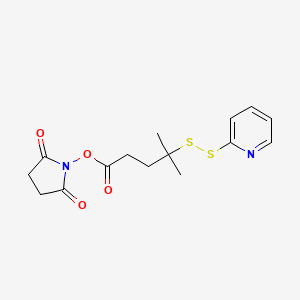

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-15(2,23-22-11-5-3-4-10-16-11)9-8-14(20)21-17-12(18)6-7-13(17)19/h3-5,10H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJXFKVHNIGABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling NO2-SPDMV: A Technical Guide to a Glutathione-Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NO2-SPDMV, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details its chemical structure, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in the field of targeted cancer therapy.

Core Concepts: Chemical Structure and Properties

This compound is a bifunctional linker designed to covalently attach a cytotoxic payload to a monoclonal antibody. Its structure incorporates a nitro group and a disulfide bond, the latter of which is susceptible to cleavage in the reductive intracellular environment, particularly by glutathione (B108866).

Chemical Formula: C₁₅H₁₇N₃O₆S₂

SMILES: O=C(ON1C(=O)CCC1=O)CCC(SSC2=NC=C(C=C2)N(=O)=O)(C)C

The key structural features of this compound are the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody (such as lysine (B10760008) residues) to form a stable amide bond, and the pyridyl disulfide group, which can react with a thiol-containing cytotoxic drug. The presence of a nitro group can potentially influence the linker's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 411.44 g/mol | Calculated |

| Chemical Formula | C₁₅H₁₇N₃O₆S₂ | MedChemExpress |

| CAS Number | 663598-98-9 | Immunomart |

Mechanism of Action: Targeted Drug Release

The therapeutic efficacy of an ADC hinges on the selective release of its cytotoxic payload within target cancer cells. This compound facilitates this through a glutathione-mediated cleavage mechanism.

The process begins with the ADC circulating in the bloodstream. The antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the antibody may be degraded. The disulfide bond of the this compound linker is stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reductive environment of the cytosol, which has a significantly higher concentration of glutathione. This cleavage releases the active cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the development and characterization of ADCs utilizing the this compound linker.

Synthesis of an Antibody-Drug Conjugate with this compound

This protocol outlines the general steps for conjugating a thiol-containing cytotoxic drug to an antibody using the this compound linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound linker

-

Thiol-containing cytotoxic payload

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP to generate free thiol groups. The extent of reduction needs to be carefully optimized to control the drug-to-antibody ratio (DAR).

-

Linker-Payload Conjugation (Pre-forming the Maleimide): In a separate reaction, dissolve the this compound linker and the thiol-containing cytotoxic payload in an anhydrous organic solvent like DMF or DMSO. The pyridyl disulfide group of this compound will react with the thiol group of the payload to form a new disulfide bond, yielding a reactive maleimide-functionalized linker-drug conjugate.

-

Antibody-Linker Conjugation: Add the pre-formed maleimide-linker-drug conjugate to the prepared antibody solution. The NHS ester of the linker will react with the primary amine groups (e.g., lysine residues) on the antibody surface to form stable amide bonds. The reaction is typically carried out at room temperature for a specified period.

-

Quenching: Quench any unreacted linker-drug conjugate by adding a quenching reagent like N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated antibody, free drug, and other reaction components using a suitable method such as size-exclusion chromatography.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly employed.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Control cancer cell line (not expressing the antigen)

-

Complete cell culture medium

-

ADC construct

-

Unconjugated antibody (as a control)

-

Free cytotoxic drug (as a control)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well microplates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in complete cell culture medium. Remove the old medium from the cells and add the treatment solutions.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vitro Linker Cleavage Assay

This assay evaluates the release of the cytotoxic payload from the ADC in the presence of glutathione.

Materials:

-

Purified ADC

-

Glutathione (GSH)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Analytical system (e.g., HPLC-MS)

Procedure:

-

Reaction Setup: Incubate the ADC at a known concentration with a physiological concentration of glutathione (e.g., 1-10 mM) in the reaction buffer at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Sample Preparation: Stop the reaction, for example, by adding a quenching agent or by immediate freezing. Prepare the samples for analysis by HPLC-MS.

-

Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact ADC, the cleaved payload, and any other reaction products.

-

Data Analysis: Plot the concentration or percentage of the released payload over time to determine the cleavage kinetics of the this compound linker.

Conclusion

This compound represents a valuable tool in the design of antibody-drug conjugates for targeted cancer therapy. Its glutathione-cleavable disulfide bond allows for the selective release of cytotoxic agents within the reductive environment of tumor cells, minimizing off-target toxicity. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and in vitro evaluation of ADCs employing this linker. Further research and development focusing on the in vivo stability, efficacy, and pharmacokinetic properties of this compound-containing ADCs will be crucial for their potential clinical translation.

An In-Depth Technical Guide to the Synthesis and Characterization of NO2-SPDMV: A Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO2-SPDMV, a glutathione-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). Due to the proprietary nature of specific linker technologies, this document outlines a representative synthesis, characterization data, and experimental protocols based on established principles for nitropyridyl disulfide-containing linkers.

Introduction to this compound

This compound is a bifunctional linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies. It features two key components:

-

A Nitropyridyl Disulfide Moiety: This functional group reacts with free thiols, such as those generated from the reduction of interchain disulfides in an antibody, to form a stable disulfide bond. The presence of the nitro group makes the disulfide bond highly susceptible to cleavage by intracellular glutathione (B108866).

-

An N-Hydroxysuccinimide (NHS) Ester: This group provides a reactive site for conjugation to amine-containing payload molecules.

The strategic design of this compound allows for the stable linkage of a drug to an antibody in systemic circulation, followed by selective cleavage and release of the active payload within the high-glutathione environment of target cancer cells.

Synthesis of this compound

While the precise, industrial-scale synthesis of this compound is proprietary, a representative synthetic route can be postulated based on established organic chemistry principles. The synthesis would likely involve a multi-step process to assemble the key functional components.

Representative Synthesis Workflow

Caption: Representative workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the this compound linker. The following tables summarize the expected data from key analytical techniques.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to the aromatic protons of the nitropyridyl group, the aliphatic chain, and the succinimide (B58015) ring. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and succinimide. |

| Mass Spec. | m/z | A molecular ion peak corresponding to the exact mass of this compound (e.g., [M+H]⁺, [M+Na]⁺). |

| HPLC | Retention Time | A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used. |

| Purity (HPLC) | Area % | >95% |

Experimental Protocols

Representative Protocol for Payload Conjugation to this compound

This protocol describes a general method for attaching an amine-containing cytotoxic drug to the this compound linker.

Materials:

-

This compound

-

Amine-containing cytotoxic payload

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine-containing payload in anhydrous DMF under an inert atmosphere.

-

Add a molar excess (typically 1.1 to 1.5 equivalents) of this compound to the solution.

-

Add a tertiary amine base (2-3 equivalents) to the reaction mixture to act as a proton scavenger.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction (if necessary) and purify the resulting drug-linker conjugate, typically by preparative HPLC.

-

Characterize the purified drug-linker conjugate by mass spectrometry and NMR to confirm its identity and purity.

Representative Protocol for Antibody-Drug Conjugation

This protocol outlines the steps for conjugating the purified drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

Purified drug-linker conjugate (dissolved in a co-solvent like DMSO)

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)

Workflow for Antibody-Drug Conjugation:

Caption: Workflow for the conjugation of a drug-linker to an antibody.

Procedure:

-

Antibody Reduction: Incubate the antibody with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically carried out at 37°C for 1-2 hours.

-

Drug-Linker Addition: Add the purified drug-linker conjugate (dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction.

-

Conjugation: Allow the conjugation reaction to proceed at room temperature for 1-4 hours. The nitropyridyl disulfide of the linker will react with the free thiols on the antibody.

-

Quenching: Add a quenching agent, such as N-acetylcysteine, to react with any remaining unreacted drug-linker.

-

Purification: Purify the resulting ADC to remove unconjugated drug-linker, quenching agent, and other small molecules. This is typically achieved using SEC or TFF.

-

Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Common techniques include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and mass spectrometry.

Mechanism of Action: Glutathione-Mediated Cleavage

The therapeutic efficacy of an ADC constructed with this compound relies on the selective cleavage of the disulfide bond within the target cell. This is achieved through a thiol-disulfide exchange reaction with intracellular glutathione (GSH), which is present in significantly higher concentrations in the cytosol compared to the bloodstream.

Signaling Pathway of Payload Release

Caption: Glutathione-mediated cleavage of the disulfide linker and payload release.

This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to the cancer cells, minimizing off-target toxicity and enhancing the therapeutic window of the ADC.

Conclusion

This compound represents a sophisticated linker technology that enables the development of highly targeted and effective antibody-drug conjugates. A thorough understanding of its synthesis, characterization, and the methodologies for its use is crucial for researchers and drug developers in the field of oncology. The representative protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound and similar disulfide-based linkers in ADC research and development.

Mechanism of action of NO2-SPDMV

An In-depth Technical Guide on the Core Mechanism of Action of Nitro-conjugated Linoleic Acid (NO2-CLA) and other Nitro-Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids (NO2-FAs) are endogenous signaling mediators produced through the reaction of nitric oxide (•NO) and nitrite (B80452) (NO2−)-derived species with unsaturated fatty acids. These electrophilic lipids play a crucial role in modulating inflammatory and metabolic signaling pathways. A prominent member of this class, 10-nitro-oleate (CXA-10), is currently under investigation in Phase II clinical trials for several inflammatory diseases. This guide provides a detailed overview of the core mechanism of action of NO2-FAs, with a focus on their anti-inflammatory and cytoprotective effects.

The primary mechanism through which NO2-FAs exert their biological functions is through a post-translational modification known as nitro-alkylation. This process involves the covalent adduction of the electrophilic nitroalkene moiety of the fatty acid to nucleophilic amino acid residues on target proteins, most notably cysteine thiols. This reversible modification can alter protein conformation and function, thereby modulating various signaling cascades.

Core Mechanism of Action: Nitro-alkylation

Nitro-alkylation is a form of Michael addition reaction where the nitroalkene group of the NO2-FA acts as a Michael acceptor for nucleophilic residues on proteins. This covalent modification is often reversible, allowing for dynamic regulation of protein function. The electrophilicity of the nitroalkene is key to its reactivity with cellular nucleophiles. This reaction can lead to a variety of outcomes, including:

-

Altered protein conformation and function: The addition of the bulky fatty acid can induce conformational changes that modulate enzyme activity, protein-protein interactions, or subcellular localization.

-

Inhibition of protein activity: Nitro-alkylation of a critical cysteine residue in an enzyme's active site can lead to its inhibition.

-

Modulation of transcription factor activity: Modification of transcription factors can alter their ability to bind DNA and regulate gene expression.

Key Signaling Pathways Modulated by NO2-FAs

NO2-FAs exert their pleiotropic effects by targeting several key signaling pathways involved in inflammation, oxidative stress, and metabolism.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of pro-inflammatory gene expression. NO2-FAs have been shown to inhibit NF-κB signaling by directly targeting components of this pathway. Specifically, they can covalently modify cysteine residues on the p65 and p50 subunits of NF-κB, which inhibits their DNA binding activity and subsequent transcription of pro-inflammatory genes such as those for interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[1][2]

Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a nuclear receptor that plays a critical role in regulating metabolism and inflammation. NO2-FAs are potent endogenous ligands and partial agonists of PPARγ.[3][4] They activate PPARγ through covalent adduction to a specific cysteine residue (Cys285) in its ligand-binding domain.[4] This activation leads to the transcription of genes with anti-inflammatory and insulin-sensitizing effects.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic NO2-FAs can react with specific cysteine residues on Keap1, leading to a conformational change that prevents it from targeting Nrf2 for degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of various NO2-FAs from the cited literature.

Table 1: PPARγ Activation by Nitro-Fatty Acids

| Compound | IC50 (μM) for PPARγ Binding | Reference |

|---|---|---|

| E-9-NO2-18:1 | 0.63 - 1.73 | [5] |

| E-10-NO2-18:1 | 0.63 - 1.73 | [5] |

| E-12-NO2-18:1 | 0.039 | [5] |

| E-13-NO2-18:1 | 0.19 |[5] |

Table 2: Effects of Nitro-Oleic Acid (OA-NO2) on Gene Expression and Cytokine Production

| Target | Effect | Cell Type | Treatment Conditions | Reference |

|---|---|---|---|---|

| HO-1 mRNA | Dose-dependent increase | HUVECs | 0-5 μM OA-NO2 for 8h | [6] |

| GCLM mRNA | Dose-dependent increase | HUVECs | 0-5 μM OA-NO2 for 8h | [6] |

| NQO1 mRNA | Dose-dependent increase | HUVECs | 0-5 μM OA-NO2 for 8h | [6] |

| TNF-α production | Decreased | RAW 264.7 macrophages | 1.0 μM OA-NO2 for 24h with LPS | [7] |

| IL-6 production | Decreased | RAW 264.7 macrophages | 1.0 μM OA-NO2 for 24h with LPS | [7] |

| IL-1β production | Decreased | RAW 264.7 macrophages | 1.0 μM OA-NO2 for 24h with LPS |[7] |

Detailed Experimental Protocols

Protocol for Assessing the Effect of a Test Compound on NF-κB Activation

This protocol describes a luciferase reporter assay to quantify the inhibition of TNF-α-induced NF-κB activity by a test compound.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter construct

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., a specific NO2-FA)

-

TNF-α

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the stable HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

-

Stimulate the cells with TNF-α (e.g., 100-500 pg/mL) for a defined period (e.g., 2-6 hours) to induce NF-κB activity.[8]

-

After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).

-

Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.

Protocol for Evaluating the Activation of Nrf2 Signaling

This protocol outlines the use of a reporter assay and Western blotting to assess the activation of the Nrf2 pathway by a test compound.

Materials:

-

MCF7 or other suitable cells

-

ARE-luciferase reporter construct

-

Transfection reagent

-

Test compound

-

Cell lysis buffer for reporter assay

-

Nuclear and cytoplasmic extraction buffers

-

Antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1)

-

Western blotting reagents and equipment

Procedure: A. ARE-Luciferase Reporter Assay:

-

Co-transfect cells with the ARE-luciferase reporter construct and a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 17-20 hours, treat the cells with the test compound at various concentrations for a specified time (e.g., 10 hours).[9]

-

Lyse the cells and perform a dual-luciferase assay to measure both firefly (ARE-driven) and Renilla (control) luciferase activities.

-

Normalize the ARE-luciferase activity to the control luciferase activity to account for transfection efficiency.

-

Express the results as fold induction over the vehicle-treated control.

B. Western Blot for Nuclear Nrf2:

-

Treat cells with the test compound or vehicle for a time determined to be optimal for Nrf2 accumulation (e.g., 3 hours).[9]

-

Isolate nuclear and cytoplasmic fractions using appropriate extraction buffers.

-

Determine the protein concentration of the nuclear extracts.

-

Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against Nrf2, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody against a nuclear loading control to ensure equal loading.

In Vitro Efferocytosis Assay

This protocol describes a flow cytometry-based method to quantify the engulfment of apoptotic cells by macrophages.

Materials:

-

Macrophages (e.g., bone marrow-derived macrophages or a cell line like J774.2)

-

Apoptotic target cells (e.g., Jurkat cells induced to undergo apoptosis)

-

Fluorescent dyes for labeling apoptotic cells (e.g., a pH-insensitive dye like Hoechst and a pH-sensitive dye like pHrodo-Red)

-

Flow cytometer

Procedure:

-

Preparation of Macrophages: Culture and prepare macrophages in a suitable plate format.

-

Induction of Apoptosis and Labeling of Target Cells: Induce apoptosis in Jurkat cells (e.g., by UV irradiation). Label the apoptotic cells with both a pH-insensitive dye to identify all engulfed cells and a pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome.

-

Co-culture: Add the labeled apoptotic cells to the macrophage culture and incubate for a desired period (e.g., 30-120 minutes) to allow for efferocytosis.

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze them by flow cytometry.

-

Gate on the macrophage population.

-

Quantify the percentage of macrophages that are positive for the pH-insensitive dye (total efferocytosis).

-

Quantify the percentage of macrophages that are positive for the pH-sensitive dye (acidified phagolysosomes).

-

Macrophage Polarization Assay

This protocol describes how to assess the effect of a test compound on the polarization of macrophages into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

Materials:

-

Macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages)

-

M1 polarizing stimuli (e.g., LPS and IFN-γ)

-

M2 polarizing stimuli (e.g., IL-4)

-

Test compound

-

Reagents for analysis (qPCR primers for M1/M2 markers, antibodies for Western blotting or flow cytometry, ELISA kits for cytokines)

Procedure:

-

Cell Seeding and Treatment: Seed macrophages and allow them to adhere. Treat the cells with the test compound in the presence or absence of polarizing stimuli (LPS/IFN-γ for M1, IL-4 for M2) for a specified time (e.g., 24-48 hours).[10]

-

Analysis of Polarization Markers:

-

qPCR: Extract RNA and perform qPCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10).

-

Western Blotting: Lyse the cells and perform Western blotting for M1 proteins (e.g., iNOS) and M2 proteins (e.g., Arginase-1).

-

Flow Cytometry: Stain the cells for M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.

-

ELISA: Collect the culture supernatant and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) using ELISA kits.

-

Conclusion

NO2-FAs are a class of lipid mediators with potent anti-inflammatory and cytoprotective properties. Their core mechanism of action, nitro-alkylation, allows them to modulate the function of key regulatory proteins in critical signaling pathways, including NF-κB, PPARγ, and Keap1-Nrf2. This pleiotropic activity makes them attractive therapeutic candidates for a range of inflammatory and metabolic diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the detailed mechanisms and therapeutic potential of these promising endogenous signaling molecules.

References

- 1. Nitro-fatty acids: novel anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Advent of NO2-SPDMV: A Technical Guide to a Novel Cleavable Linker in Antibody-Drug Conjugates

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, origin, and application of NO2-SPDMV, a cleavable linker technology pivotal in the development of next-generation Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core attributes of this compound, including its mechanism of action, synthesis, and role in targeted cancer therapy.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload. The antibody targets a specific antigen present on the surface of tumor cells, enabling the selective delivery of the cytotoxic agent to the cancer cells while sparing healthy tissues.

The linker is a critical component of the ADC, ensuring that the payload remains securely attached to the antibody while in circulation and is efficiently released at the target site. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.

This compound: A Disulfide-Based Cleavable Linker

This compound, with the chemical name 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is a biomedical product utilized as a cleavable linker in the synthesis of ADCs.[1] Its structure incorporates a disulfide bond, which is susceptible to cleavage in the reducing environment of the intracellular space.

While the specific details of the initial discovery and origin of this compound are not widely available in peer-reviewed scientific literature, its development is a logical progression in the field of ADC linker technology, which has seen the evolution of various disulfide-containing linkers. The presence of the nitro group on the pyridyl leaving group is intended to enhance the reactivity of the disulfide bond towards thiols, potentially facilitating a more efficient conjugation process.

Physicochemical Properties

Quantitative data for this compound and its related non-nitrated analog, SPDMV, are summarized below. This information is critical for designing and executing the synthesis of ADCs.

| Property | This compound | SPDMV |

| CAS Number | 663598-98-9 | 890409-85-5 |

| Molecular Formula | C15H17N3O6S2 | C15H18N2O4S2 |

| Molecular Weight | 399.44 g/mol | 354.44 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Storage Conditions | -20°C, sealed, away from moisture | -20°C, sealed, away from moisture |

Mechanism of Action: Glutathione-Mediated Cleavage

The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on the selective cleavage of its disulfide bond within the target cancer cell. The intracellular environment has a significantly higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, compared to the bloodstream. This concentration gradient is the key to the linker's mechanism.

Once the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis, it is trafficked to intracellular compartments like lysosomes. Inside the cell, the high concentration of GSH facilitates the reduction of the disulfide bond in the this compound linker. This cleavage event releases the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect, leading to cancer cell death.

Caption: Workflow of ADC action with a disulfide linker.

Experimental Protocols

While a specific, detailed protocol for the original synthesis of this compound is not publicly documented, a general methodology for the synthesis of similar disulfide-containing linkers and their conjugation to antibodies can be outlined.

General Synthesis of a Heterobifunctional Disulfide Linker

The synthesis would typically involve a multi-step process:

-

Synthesis of the thiol-reactive moiety: This part of the linker contains the disulfide bond with a leaving group (e.g., 2-pyridylsulfenyl).

-

Introduction of a spacer arm: A carbon chain of varying length is introduced to provide spatial separation between the antibody and the payload.

-

Functionalization with an antibody-reactive group: An N-hydroxysuccinimide (NHS) ester is commonly introduced to react with lysine (B10760008) residues on the antibody.

Caption: Generalized workflow for linker synthesis.

Conjugation of this compound-Payload to an Antibody

This protocol outlines the general steps for conjugating a payload, activated with this compound, to an antibody.

-

Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

-

Linker-Payload Activation: The cytotoxic payload is first reacted with the this compound linker to form an activated linker-payload intermediate.

-

Conjugation Reaction: The activated linker-payload is then added to the antibody solution. The NHS ester of the linker reacts with the primary amines of lysine residues on the antibody, forming a stable amide bond.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other reaction byproducts. This is often achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Caption: General workflow for ADC conjugation.

Conclusion and Future Directions

This compound represents an important tool in the arsenal (B13267) of ADC development. Its disulfide-based cleavage mechanism allows for the targeted release of cytotoxic payloads within cancer cells, a cornerstone of modern targeted therapies. While the specific historical details of its discovery are not prominently in the public domain, its application aligns with the broader, well-established principles of disulfide linker technology in ADCs.

Future research in this area will likely focus on further refining the stability and cleavage kinetics of disulfide linkers to widen the therapeutic window of ADCs. This includes the development of next-generation linkers with enhanced plasma stability and more efficient and specific intracellular cleavage, ultimately leading to safer and more effective cancer treatments. The exploration of novel disulfide-based linker architectures will continue to be a vibrant area of research in the quest for the next breakthrough in ADC technology.

References

An In-depth Technical Guide to the Physical and Chemical Properties of NO2-SPDMV

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPDMV is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). As a critical component of ADCs, the linker's properties dictate the stability, release mechanism, and ultimately the therapeutic efficacy of the conjugate. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and conceptual diagrams to aid researchers in its application.

Core Properties of this compound

This compound, and its sulfonated derivative this compound-sulfo, are key reagents in the bioconjugation field. Their fundamental properties are summarized below.

| Property | This compound | This compound-sulfo |

| Chemical Name | 2,5-Dioxo-1-pyrrolidinyl 4-Methyl-4-[(5-nitro-2-pyridyl)dithio]pentanoate | Not specified |

| CAS Number | 663598-98-9 | 663599-00-6 |

| Molecular Formula | C15H17N3O6S2 | C15H17N3O9S3 |

| Purity | Not specified | >98%[1] |

Chemical Properties and Mechanism of Action

This compound is classified as a cleavable linker, specifically a disulfide linker.[2] This class of linkers is designed to be stable in the systemic circulation and to undergo cleavage within the target cell, releasing the cytotoxic payload.

The key chemical feature of this compound is the disulfide bond, which is susceptible to reduction in the intracellular environment. The cytoplasm of mammalian cells has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[3] This concentration gradient is the basis for the selective cleavage of the disulfide bond within the target cell.

The general mechanism for the cleavage of a disulfide linker within an ADC is as follows:

-

ADC Internalization: The antibody component of the ADC binds to its target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.

-

Intracellular Trafficking: The complex is trafficked within the cell, often to the lysosome.

-

Reductive Cleavage: In the reducing environment of the cell, the disulfide bond of the linker is cleaved by endogenous reducing agents like glutathione.

-

Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload, which can then exert its pharmacological effect.

The kinetics of this release can be modulated by the steric hindrance around the disulfide bond.[4]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a general protocol for the conjugation of a drug to an antibody using a disulfide linker can be outlined. This protocol is based on established methods for ADC development.

General Protocol for Antibody-Drug Conjugation via a Disulfide Linker

This protocol describes the steps involved in conjugating a cytotoxic payload to an antibody using a disulfide-containing linker like this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Disulfide-containing linker-payload conjugate (e.g., a derivative of this compound attached to a cytotoxic drug)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups.

-

Incubate the antibody with a controlled concentration of a reducing agent like DTT. The concentration and incubation time will determine the average number of free thiols per antibody, which in turn influences the drug-to-antibody ratio (DAR).

-

-

Linker-Payload Activation:

-

The disulfide-containing linker is pre-conjugated to the cytotoxic payload. This "linker-payload" construct is then activated for reaction with the reduced antibody.

-

-

Conjugation Reaction:

-

The reduced antibody is mixed with the activated linker-payload.

-

The free thiol groups on the antibody react with the disulfide group on the linker-payload via a thiol-disulfide exchange reaction, forming a new disulfide bond and linking the payload to the antibody.

-

-

Quenching:

-

The reaction is stopped by adding a quenching reagent that reacts with any remaining unreacted linker-payload.

-

-

Purification:

-

The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Size exclusion chromatography is a common method for this purification step.

-

-

Characterization:

-

The purified ADC is characterized to determine the average DAR, purity, and stability.

-

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of action for an Antibody-Drug Conjugate with a cleavable linker.

Caption: General workflow for the conjugation of a payload to an antibody using a disulfide linker.

Conclusion

This compound serves as a valuable tool in the construction of Antibody-Drug Conjugates. Its disulfide-based cleavage mechanism allows for targeted drug release in the reducing environment of tumor cells. While specific quantitative physical data and detailed synthesis protocols are not widely available in public literature, the fundamental chemical principles and general application in ADC development are well-understood. The provided conceptual diagrams and generalized experimental protocol offer a framework for researchers and drug development professionals working with this class of cleavable linkers. Further investigation into patent literature and supplier-specific documentation may provide more granular data for this specific molecule.

References

Preliminary Studies on NO2-SPDMV Toxicity: An In-depth Technical Guide

Disclaimer: Publicly available research specifically detailing the toxicity of a compound designated "NO2-SPDMV" is limited. This document provides a comprehensive overview based on the analysis of its constituent components and related chemical structures. The insights herein are intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential toxicological profile of this compound.

Introduction to this compound

This compound is identified as a derivative of SPDMV, a glutathione-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). The "NO2" prefix suggests the incorporation of a nitro group into the SPDMV structure. The molecular formula for a related compound is cited as C15H17N3O6S2. Such a modification is chemically significant, as nitro-containing compounds are known to be susceptible to reduction under hypoxic conditions, a characteristic often exploited in targeted cancer therapy. In the context of an ADC, a nitro-functionalized linker like this compound could be designed for hypoxia-selective payload release, aiming to enhance the therapeutic index by concentrating cytotoxic effects within the low-oxygen environment of solid tumors.

The core structure, SPDMV (2,5-dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate), is a disulfide-containing linker. The disulfide bond is susceptible to cleavage by intracellular glutathione, a reducing agent found in higher concentrations inside cells compared to the bloodstream. This differential concentration is a key mechanism for the intracellular release of the cytotoxic payload from the ADC.

The introduction of a nitro group could add a layer of conditional release, where the linker is only cleaved efficiently in hypoxic cells where nitroreductase enzymes are highly expressed. This dual-cleavage strategy (disulfide reduction and nitro reduction) could theoretically offer a more targeted and controlled drug release, minimizing off-target toxicities.

Potential Mechanisms of Toxicity

The toxicity of an ADC is a complex interplay between the antibody, the linker, and the cytotoxic payload. The linker's role is not passive; its stability and cleavage characteristics are critical determinants of the overall safety profile. For an ADC utilizing an this compound linker, toxicities could arise from several sources:

-

Premature Payload Release: If the this compound linker is unstable in systemic circulation, it could lead to the premature release of the highly potent cytotoxic payload. This can cause systemic toxicities, as the free drug is no longer targeted to the cancer cells. The stability of both the disulfide bond and the nitro group in plasma is a critical parameter.

-

Off-Target Toxicity of the Linker-Payload Metabolite: Even if the ADC reaches the target cell, the nature of the cleaved linker-payload metabolite can influence toxicity. If this metabolite can diffuse out of the target cell and affect neighboring healthy cells (the "bystander effect"), it can contribute to off-target toxicity. The physicochemical properties of the metabolite resulting from this compound cleavage would be important to characterize.

-

Toxicity of the Linker Itself: While generally designed to be biocompatible, the linker or its degradation products could have intrinsic toxicity. The toxicological profile of the nitrated pentanoate structure post-cleavage would need to be assessed.

-

Hypoxia-Independent Nitro-Reduction: If the nitro group is reduced in non-hypoxic tissues, it could lead to off-target drug release and toxicity. The selectivity of the nitroreductase enzymes for the this compound substrate is a key factor.

-

Immunogenicity: As with any component of an ADC, the linker or its metabolites could potentially elicit an immune response.

Quantitative Data on Related Compounds

Specific toxicity data for this compound is not available. The following table summarizes representative toxicity data for related classes of compounds, including other ADC linkers and nitroaromatic compounds used in a therapeutic context. This data is intended to provide a comparative baseline for potential toxicity levels.

| Compound Class | Specific Compound/ADC | Assay/Model | Endpoint | Result | Reference |

| Disulfide Linker | SPDB-DM4 ADC | In vivo (mice) | Maximum Tolerated Dose (MTD) | >20 mg/kg | [1] |

| Nitroimidazole-based linker | Hypoxia-sensitive ADC (mil40-5) | In vitro (HER2+ cells) | EC50 (Normoxia) | >100 nM | [2] |

| Nitroimidazole-based linker | Hypoxia-sensitive ADC (mil40-5) | In vitro (HER2+ cells) | EC50 (Hypoxia) | 0.00012 - 0.46 nM | [2] |

| Nitroaromatic Prodrug | Tirapazamine | In vivo (mice) | LD50 | ~130 mg/kg | N/A |

| Non-cleavable Linker | Trastuzumab emtansine (T-DM1) | Clinical Trial (Human) | Grade ≥3 Thrombocytopenia | 14.5% of patients | [1] |

| Cleavable Linker (dipeptide) | Brentuximab vedotin | Clinical Trial (Human) | Grade ≥3 Neutropenia | 21% of patients | [3] |

Experimental Protocols

To evaluate the toxicity of a novel ADC linker such as this compound, a series of in vitro and in vivo assays would be required. Below are detailed methodologies for key experiments.

-

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

-

Protocol:

-

Incubate the this compound-containing ADC in human, rat, and mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Quench the reaction by precipitating plasma proteins with acetonitrile.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and any released payload or linker-payload metabolites.

-

Calculate the half-life (t1/2) of the ADC in plasma.

-

-

Objective: To assess the target-cell killing activity of the ADC and determine its hypoxia-selectivity.

-

Protocol:

-

Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

-

For hypoxic conditions, place plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 24 hours prior to and during the experiment. For normoxic conditions, use a standard cell culture incubator (21% O2, 5% CO2).

-

Treat the cells with serial dilutions of the this compound-containing ADC, a control ADC with a non-hypoxia-sensitive linker, and the free payload.

-

Incubate for a defined period (e.g., 72-96 hours).

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).

-

Calculate the EC50 (half-maximal effective concentration) values for each condition. A significantly lower EC50 under hypoxic conditions would indicate successful hypoxia-selective activation.

-

-

Objective: To determine if the released payload can kill neighboring antigen-negative cells.

-

Protocol:

-

Co-culture antigen-positive and antigen-negative cells in the same well. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.

-

Treat the co-culture with the this compound-containing ADC.

-

After a suitable incubation period, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.

-

A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.

-

-

Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity in animals.

-

Protocol:

-

Use a relevant animal model (e.g., mice or rats).

-

Administer escalating doses of the this compound-containing ADC to different cohorts of animals.

-

Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Collect blood samples at specified time points for hematology and clinical chemistry analysis.

-

At the end of the study, perform a full necropsy and histopathological examination of major organs.

-

The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant pathological findings.

-

Visualizations: Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate key concepts relevant to the function and evaluation of an this compound-containing ADC.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

References

- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Spermine NONOate (NO2-SPDMV) on Ovarian Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Spermine NONOate, a nitric oxide (NO) donor, on ovarian cancer cell lines. The information presented herein is a synthesis of findings from multiple research studies, focusing on the compound's cytotoxic and apoptotic activities, its influence on the cell cycle, and its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data Summary

The cytotoxic effects of Spermine NONOate have been evaluated in various cancer cell lines. While specific IC50 values for the ovarian cancer cell lines SK-OV-3 and OVCAR-3 are not explicitly stated in the reviewed literature, concentration-dependent effects on cell viability and apoptosis have been documented. The following tables summarize the available quantitative and semi-quantitative data.

| Cell Line | Compound | Concentration Range | Effect on Cell Viability | Citation |

| SK-OV-3 | Spermine NONOate | 10 µM - 1000 µM | Concentration-dependent decrease in viability | [1][2] |

| OVCAR-3 | Spermine NONOate | 10 µM - 1000 µM | Concentration-dependent decrease in viability | [1][2] |

| Cell Line | Compound | Concentration | Apoptotic Effect | Citation |

| SK-OV-3 | Spermine NONOate | High concentrations | Induction of apoptosis and late apoptosis/necrosis | [1] |

| OVCAR-3 | Spermine NONOate | High concentrations | Induction of apoptosis and late apoptosis/necrosis | [1] |

| Cell Line | Compound | Concentration | Effect on Signaling Proteins | Citation |

| SK-OV-3 | Spermine NONOate | 1000 µM | Slight reduction in STAT3 and AKT phosphorylation and levels | [2] |

| OVCAR-3 | Spermine NONOate | 1000 µM | Slight reduction in STAT3 and AKT phosphorylation and levels | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are foundational for assessing the in vitro effects of compounds like Spermine NONOate.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., SK-OV-3, OVCAR-3)

-

Complete culture medium

-

Spermine NONOate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of Spermine NONOate (e.g., 10, 100, 1000 µM) and a vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Spermine NONOate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Spermine NONOate and a vehicle control for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

6-well plates

-

Cancer cell lines

-

Spermine NONOate

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Spermine NONOate and a vehicle control.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression and phosphorylation status.

Materials:

-

Cell culture dishes

-

Cancer cell lines

-

Spermine NONOate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with Spermine NONOate and a vehicle control.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathway modulated by Spermine NONOate.

Conclusion

Spermine NONOate demonstrates significant in vitro activity against ovarian cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G1 phase.[1] These effects are associated with the inhibition of the STAT3 and AKT signaling pathways.[1][2] The provided experimental protocols offer a robust framework for the further investigation of Spermine NONOate and other nitric oxide donors in the context of cancer research. The data and methodologies presented in this guide can aid researchers and drug development professionals in designing and interpreting in vitro studies aimed at evaluating novel anti-cancer agents. Further research is warranted to elucidate the precise molecular mechanisms and to establish definitive IC50 values for Spermine NONOate in various ovarian cancer subtypes.

References

Early Research on Hypoxia-Activated Nitro-Dibenzo[a,c]phenazine-Based Self-Promoting Drug Delivery Vehicles for Photodynamic Therapy

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The fight against cancer is increasingly focused on developing targeted therapies that can selectively destroy tumor cells while minimizing damage to healthy tissue. One promising avenue of research involves the development of stimuli-responsive drug delivery systems that are activated by the unique conditions of the tumor microenvironment. This technical guide explores the early research concepts behind a hypothetical, yet plausible, therapeutic agent: a nitro-dibenzo[a,c]phenazine-based self-promoting drug delivery vehicle (NO2-SPDMV) for combined photodynamic and hypoxia-activated therapy. This document synthesizes foundational research on dibenzo[a,c]phenazine (B1222753) derivatives as photosensitizers, the role of the nitro group in hypoxia-activated prodrugs, and the principles of self-assembling, stimuli-responsive drug delivery systems.

Core Components and Rationale

The proposed this compound system is a sophisticated, multi-pronged approach to cancer therapy, integrating three key components: a dibenzo[a,c]phenazine core as a photosensitizer, a nitro group for hypoxia-specific activation, and a self-assembling vehicle for targeted delivery.

-

Dibenzo[a,c]phenazine as a Photosensitizer: Dibenzo[a,c]phenazine and its derivatives are rigid, planar aromatic compounds with tunable photophysical properties.[1][2] Their extended π-conjugation allows for strong absorption in the visible and near-infrared regions, a prerequisite for effective photodynamic therapy (PDT).[3] Upon light activation, these molecules can undergo intersystem crossing to a long-lived triplet state, which then transfers energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[4] This process forms the basis of their application in PDT.

-

The Nitro Group for Hypoxia-Activation: A defining characteristic of solid tumors is hypoxia, or low oxygen levels.[5] The nitroaromatic group is a well-established trigger for hypoxia-activated prodrugs (HAPs).[6][7] In the oxygen-deficient environment of a tumor, endogenous nitroreductase enzymes can reduce the nitro group.[8][9] This reduction can lead to the release of a potent cytotoxic agent or the activation of a previously quenched photosensitizer.[10][11]

-

Self-Promoting Drug Delivery Vehicle (SPDMV): The term "Self-Promoting Drug Delivery Vehicle" suggests a system that enhances its own therapeutic efficacy. This can be conceptualized as a self-assembling nanomaterial.[12] Amphiphilic molecules, consisting of both hydrophobic and hydrophilic segments, can spontaneously assemble into structures like micelles or vesicles in an aqueous environment. In the context of this compound, the dibenzo[a,c]phenazine core could be functionalized to be amphiphilic, leading to the formation of nanoparticles that can accumulate in tumors via the enhanced permeability and retention (EPR) effect. The "self-promoting" aspect could arise from a positive feedback loop: initial PDT consumes oxygen, exacerbating hypoxia, which in turn activates more of the nitro-functionalized drug.[13]

Synthesis and Physicochemical Properties

The synthesis of a this compound would involve the multi-step chemical modification of a dibenzo[a,c]phenazine core.

Synthesis of Nitro-functionalized Dibenzo[a,c]phenazine

The synthesis of dibenzo[a,c]phenazine derivatives can be achieved through the condensation of 9,10-phenanthrenequinone with substituted 1,2-diaminobenzenes.[14][15] To introduce a nitro group, a nitro-substituted o-phenylenediamine (B120857) would be used as a precursor. Further modifications to impart amphiphilicity, for example, by attaching polyethylene (B3416737) glycol (PEG) chains, would be necessary for self-assembly.

Photophysical Properties

The photophysical properties of the synthesized this compound would need to be thoroughly characterized. Key parameters are summarized in the table below, with hypothetical data based on existing research on similar compounds.[1][16][17]

| Property | Value | Significance |

| Absorption Maximum (λmax) | 450-550 nm | Determines the wavelength of light needed for activation. |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | High values indicate efficient light absorption. |

| Fluorescence Quantum Yield (ΦF) | < 0.1 | A low fluorescence quantum yield is desirable for PDT, as it implies that more energy is available for intersystem crossing to the triplet state. |

| Singlet Oxygen Quantum Yield (ΦΔ) | > 0.5 | A high singlet oxygen quantum yield is indicative of an effective photosensitizer. |

| Triplet State Lifetime (τT) | > 10 µs | A long triplet state lifetime allows for efficient energy transfer to molecular oxygen. |

Mechanism of Action: A Dual-Threat Approach

The therapeutic efficacy of this compound stems from its dual mechanism of action: photodynamic therapy and hypoxia-activated chemotherapy.

Photodynamic Therapy (PDT)

Upon accumulation in the tumor and irradiation with light of the appropriate wavelength, the dibenzo[a,c]phenazine core of the this compound acts as a photosensitizer, generating ROS that induce apoptosis and necrosis in cancer cells.[18] This initial PDT effect also damages tumor vasculature, further reducing oxygen supply and enhancing hypoxia.[19][20]

Hypoxia-Activated Drug Release

The increased hypoxia triggers the reduction of the nitro group by nitroreductase enzymes.[10] This bio-reduction can be designed to cleave a linker, releasing a potent cytotoxic drug that was co-encapsulated within the SPDMV, or it could unquench the photosensitizing ability of the dibenzo[a,c]phenazine core, leading to enhanced ROS production.

The following diagram illustrates the proposed "self-promoting" feedback loop:

Caption: The self-promoting feedback loop of this compound.

Experimental Protocols

The evaluation of a novel therapeutic agent like this compound would require a series of well-defined experiments.

In Vitro Evaluation

-

Cell Culture: Cancer cell lines with varying levels of nitroreductase expression would be used.

-

Cytotoxicity Assays: The dark toxicity and phototoxicity of the this compound would be assessed using standard assays like the MTT or LDH assay.

-

ROS Detection: Intracellular ROS production would be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Hypoxia-Induced Activation: The release of a model drug or the activation of the photosensitizer would be measured under normoxic and hypoxic conditions.

The following diagram outlines a typical in vitro experimental workflow:

Caption: A generalized workflow for the in vitro evaluation of this compound.

In Vivo Evaluation

-

Animal Models: Tumor-bearing mouse models would be used to assess the in vivo efficacy of the this compound.

-

Biodistribution Studies: The accumulation of the this compound in the tumor and other organs would be quantified using techniques like fluorescence imaging or inductively coupled plasma mass spectrometry (ICP-MS) if a metal tag is included.

-

Antitumor Efficacy: Tumor growth inhibition would be monitored over time after treatment with this compound and light irradiation.

-

Toxicity Studies: The systemic toxicity of the treatment would be evaluated by monitoring the body weight of the animals and through histological analysis of major organs.

Signaling Pathways in PDT-Induced Cell Death

PDT-induced cell death can occur through various signaling pathways, primarily apoptosis and necrosis. The localization of the photosensitizer within the cell often dictates the dominant pathway.

The diagram below illustrates a simplified signaling pathway for PDT-induced apoptosis:

Caption: A simplified representation of the intrinsic pathway of apoptosis induced by PDT.

Quantitative Data from Analogous Systems

While data for the specific this compound is not available, early research would draw upon quantitative data from similar systems. The following tables summarize typical data that would be sought in the literature.

Table 1: In Vitro Efficacy of Hypoxia-Activated Photosensitizers

| Cell Line | Compound | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Fold Difference |

| HeLa | Nitro-Porphyrin | 25 | 5 | 5 |

| MCF-7 | Nitro-Chlorin | 30 | 8 | 3.75 |

| A549 | Nitro-BODIPY | 15 | 2 | 7.5 |

Table 2: In Vivo Antitumor Efficacy

| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

| Balb/c mice with 4T1 tumors | Saline | 0 | 0 |

| Light Only | 5 | 10 | |

| Drug Only | 10 | 20 | |

| Drug + Light | 85 | 80 |

Future Directions and Conclusion

The concept of a this compound represents a promising direction for the development of next-generation cancer therapies. Early research in this area would focus on the rational design and synthesis of novel nitro-dibenzo[a,c]phenazine derivatives, the characterization of their self-assembly and photophysical properties, and a thorough evaluation of their dual-action therapeutic efficacy in vitro and in vivo. The "self-promoting" nature of such a system, where the therapeutic action is enhanced by the very conditions it creates, offers a unique advantage in overcoming the challenges of the tumor microenvironment. Further research is warranted to translate this exciting concept from a theoretical framework into a tangible therapeutic strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis and Luminescence Properties of Dibenzo[ a , c ]phenazine Derivatives Bearing a Series of Electron-Donating π-Conjugated Side-Arms at the 10,13-Positions Novel ICT-Type Red Fluorophores Based on Donor-Acceptor-Donor Structures | Semantic Scholar [semanticscholar.org]

- 4. Modulating the Luminescence, Photosensitizing Properties, and Mitochondria-Targeting Ability of D-π-A-Structured Dihydrodibenzo[a,c]phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Strategies for Addressing Hypoxia in Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroreductase-Responsive Photosensitizers for Selective Imaging and Photo-Inactivation of Intracellular Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Manipulating tumor hypoxia toward enhanced photodynamic therapy (PDT) - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. Recent Strategies to Address Hypoxic Tumor Environments in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Innovative strategies for photodynamic therapy against hypoxic tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to NO2-SPDMV: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO2-SPDMV, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details its chemical properties, the principles of its application in ADC development, experimental protocols for conjugation and characterization, and the mechanism of action of the resulting ADCs.

Introduction to this compound

This compound is a bifunctional linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. It belongs to the class of disulfide-containing linkers, which are engineered to be stable in the systemic circulation and to release the conjugated drug under the reducing conditions found within target cells. This targeted drug release mechanism is a cornerstone of ADC technology, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in ADC development.

| Property | Value | Reference |

| CAS Number | 663598-98-9 | [][2] |

| Molecular Weight | 399.44 g/mol | [][2] |

| Molecular Formula | C₁₅H₁₇N₃O₆S₂ | [][2] |

| Class | Cleavable ADC Linker | [] |

| Cleavage Mechanism | Disulfide Reduction | [3] |

Principles and Workflow of ADC Synthesis with Disulfide Linkers

The synthesis of an ADC using a disulfide linker like this compound involves a multi-step process that requires careful control of reaction conditions to ensure efficient conjugation and a desirable drug-to-antibody ratio (DAR). The general workflow is depicted below.

Workflow for the synthesis of an antibody-drug conjugate using a disulfide linker.

Mechanism of Action of Disulfide-Linked ADCs

The therapeutic efficacy of an ADC constructed with this compound relies on a sequence of events that transport the cytotoxic payload from the point of administration to its intracellular site of action. This pathway is critical for the targeted delivery and selective killing of cancer cells.

Mechanism of action of a disulfide-linked ADC from circulation to cell death.

Experimental Protocols

General Antibody-Payload Conjugation via Disulfide Linker

This protocol outlines the fundamental steps for conjugating a thiol-containing payload to an antibody using a heterobifunctional disulfide linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

This compound-payload conjugate.

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds. The exact molar ratio and incubation time should be optimized for the specific antibody.

-

A typical starting point is a 10-fold molar excess of TCEP for 1-2 hours at 37°C.

-

-

Removal of Reducing Agent:

-

Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

-

-

Conjugation:

-

Immediately add the this compound-payload conjugate to the reduced antibody. The molar ratio of the linker-payload to the antibody will influence the final DAR and should be optimized.

-